molecular formula C7H9NO3 B11716819 Methyl 4-Acetamido-2-butynoate

Methyl 4-Acetamido-2-butynoate

Cat. No.: B11716819
M. Wt: 155.15 g/mol
InChI Key: LLSGPVSZYITKOS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Acetamido-2-butynoate typically involves the reaction of 4-acetamido-2-butynoic acid with methanol in the presence of a catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Acetamido-2-butynoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 4-Acetamido-2-butynoate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

The mechanism by which Methyl 4-Acetamido-2-butynoate exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-Acetamido-2-butynoate
  • 4-Acetamido-2-butynoic acid
  • Methyl 4-Acetamidobut-2-ynoate

Uniqueness

This compound is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

methyl 4-acetamidobut-2-ynoate

InChI

InChI=1S/C7H9NO3/c1-6(9)8-5-3-4-7(10)11-2/h5H2,1-2H3,(H,8,9)

InChI Key

LLSGPVSZYITKOS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC#CC(=O)OC

Origin of Product

United States

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